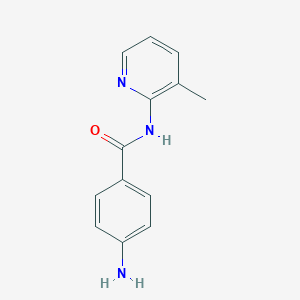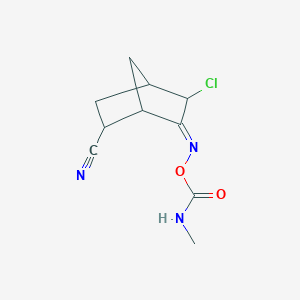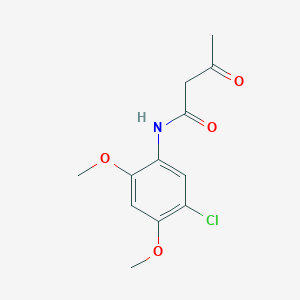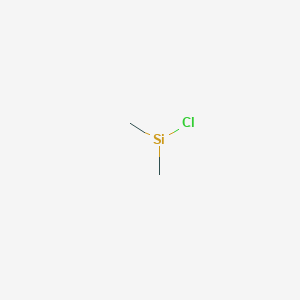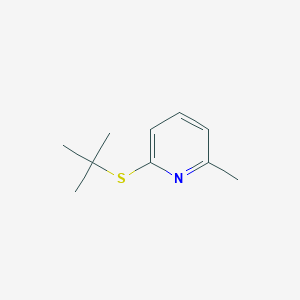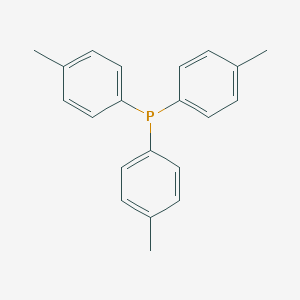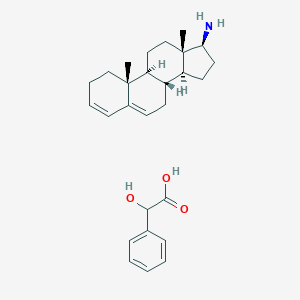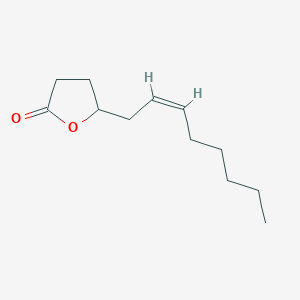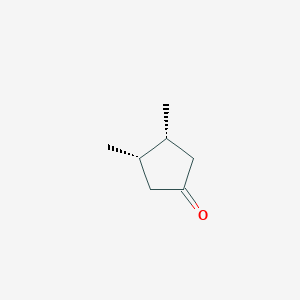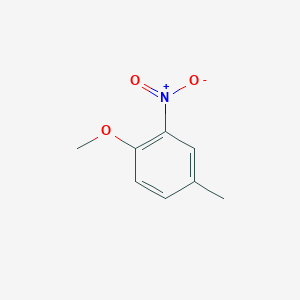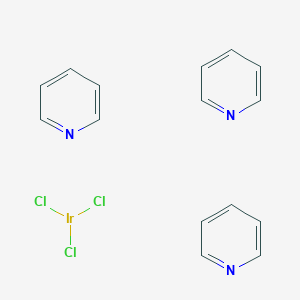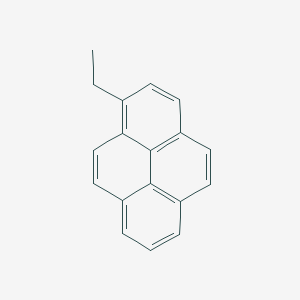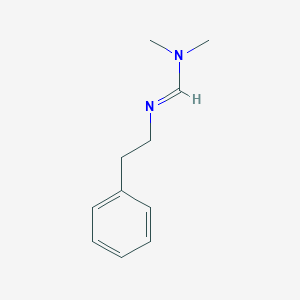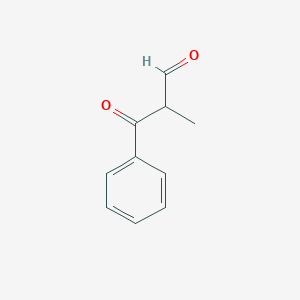
2-Benzoylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylpropanal is an organic compound that is widely used in scientific research due to its unique properties and versatile applications. It is a colorless liquid that is soluble in organic solvents and has a distinct odor. The compound has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol.
Scientific Research Applications
2-Benzoylpropanal has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis, such as in the preparation of chiral auxiliaries and ligands for asymmetric catalysis. Furthermore, 2-Benzoylpropanal is used as a probe for spectroscopic studies, such as NMR and IR spectroscopy.
Mechanism Of Action
The mechanism of action of 2-Benzoylpropanal is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the carbonyl group. The compound can also act as a Lewis acid or base, depending on the reaction conditions.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 2-Benzoylpropanal. However, some studies have shown that the compound has antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been reported to have antioxidant activity and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Benzoylpropanal in lab experiments is its versatility. The compound can be used in various organic reactions and can be easily synthesized from readily available starting materials. However, one of the limitations of using 2-Benzoylpropanal is its toxicity. The compound can be harmful if ingested or inhaled and should be handled with care.
Future Directions
There are many potential future directions for research on 2-Benzoylpropanal. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of research is the investigation of the mechanism of action of 2-Benzoylpropanal and its potential applications in catalysis and materials science. Furthermore, the antimicrobial and antioxidant properties of the compound could be further explored for potential therapeutic applications.
Conclusion:
In conclusion, 2-Benzoylpropanal is a versatile organic compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials, catalysts, and therapeutic agents.
Synthesis Methods
The synthesis of 2-Benzoylpropanal involves the reaction between benzaldehyde and acetone in the presence of a catalyst. The reaction takes place under acidic conditions and requires careful control of temperature and reaction time. The yield of the reaction depends on the purity of the starting materials and the reaction conditions. The purity of the final product can be improved by recrystallization or distillation.
properties
IUPAC Name |
2-methyl-3-oxo-3-phenylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYLEYQOYIWKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylpropanal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

